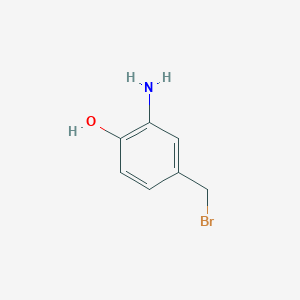

2-Amino-4-(bromomethyl)phenol

Description

Contextual Significance of Aminophenols

Aminophenols are a prominent class of functionalized phenolic compounds characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring. These bifunctional molecules are of significant interest due to their versatile chemical nature. chemicalbook.com The presence of both a nucleophilic amino group and a phenolic hydroxyl group allows for a diverse range of chemical transformations.

The three isomers of aminophenol—2-aminophenol (B121084), 3-aminophenol, and 4-aminophenol (B1666318)—each serve as crucial intermediates in numerous synthetic pathways. For instance, 4-aminophenol is a key precursor in the industrial synthesis of the widely used analgesic and antipyretic drug, paracetamol. wikipedia.orgactylis.com Aminophenols are also fundamental in the manufacturing of a wide spectrum of dyes, including azo dyes and sulfur dyes, contributing to the vibrant colors seen in textiles and other materials. chemicalbook.comchemicalbook.com In the realm of more complex organic synthesis, aminophenols are used to construct heterocyclic compounds such as benzoxazoles and benzimidazoles, which are important structural motifs in many biologically active molecules. chemicalbook.com Their ability to act as reducing agents has also led to their use in applications like black-and-white photographic development. wikipedia.org The reactivity of aminophenols can be finely tuned, and they can undergo reactions at the amino group, the hydroxyl group, or the aromatic ring itself, making them highly adaptable synthons for creating diverse molecular architectures. tandfonline.com

Importance of Bromomethyl-Substituted Aromatics as Synthetic Intermediates

Bromomethyl-substituted aromatic compounds are another critical class of intermediates in organic synthesis. The bromomethyl group (-CH2Br) is a highly reactive functional group that serves as a potent electrophile, making it an excellent precursor for a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functionalities onto an aromatic core.

The synthetic utility of bromomethyl arenes stems from their ability to undergo reactions with a plethora of nucleophiles, including amines, alcohols, thiols, and carbanions. This versatility enables the construction of more complex molecules by forming new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. For example, they are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials such as polymers and resins. The bromomethyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or phosphonates, further expanding its synthetic potential. Compared to their chloromethyl counterparts, bromomethylated compounds are often more reactive and versatile as synthetic intermediates. google.com The development of efficient and selective methods for the bromomethylation of aromatic compounds, such as the use of N-bromosuccinimide (NBS) or hydrogen bromide with formaldehyde (B43269), has further enhanced their accessibility and application in organic synthesis. oup.commanac-inc.co.jp

Rationale for Comprehensive Investigation of 2-Amino-4-(bromomethyl)phenol

The compound this compound presents a unique and compelling case for in-depth investigation due to its distinct molecular architecture, which combines the key reactive features of both aminophenols and bromomethyl-substituted aromatics. This bifunctional scaffold holds significant promise as a versatile building block in advanced organic synthesis. The rationale for a comprehensive study of this compound is built upon the synergistic potential of its constituent functional groups.

The presence of the 2-aminophenol core provides sites for cyclization reactions to form valuable heterocyclic systems, as well as opportunities for derivatization at the amino and hydroxyl groups. Simultaneously, the bromomethyl group at the 4-position introduces a highly reactive handle for a wide array of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions. nih.gov This dual reactivity allows for the strategic and sequential introduction of molecular complexity, making this compound an attractive starting material for the synthesis of novel pharmaceutical agents, functional materials, and complex organic molecules. Indeed, the related compound 2-Amino-4-bromophenol is known to be a reactant for the preparation of various biologically active compounds, including enzyme inhibitors, through reactions like the Suzuki-Miyaura coupling. chemicalbook.com The investigation of this compound is therefore driven by the prospect of harnessing its unique combination of functionalities to develop efficient and novel synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(bromomethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHFWFIYJVEHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Bromomethyl Phenol

Precursor Synthesis and Strategic Functional Group Interconversions

The synthesis of 2-Amino-4-(bromomethyl)phenol is a prime example of functional group interconversion (FGI) in organic synthesis. ias.ac.insolubilityofthings.com FGI refers to the transformation of one functional group into another, a necessary strategy when a target molecule cannot be formed by directly connecting the required synthons. ias.ac.in The construction of this molecule necessitates a retrosynthetic approach where the target's functional groups—amino, hydroxyl, and bromomethyl—are considered in reverse to identify viable starting materials and reaction sequences.

A plausible retrosynthetic analysis suggests that the amino group is best introduced via the reduction of a nitro group. This is a common and highly efficient transformation. ias.ac.in Consequently, a key precursor would be a 4-(bromomethyl)-2-nitrophenol derivative. The synthesis, therefore, hinges on the selective introduction of bromine onto the methyl group of a suitable nitrophenol precursor.

Introduction of Bromine Atom to Phenolic Scaffolds

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. mdpi.comresearchgate.net In phenolic compounds, the hydroxyl group is a strong activating, ortho-, para-directing group. The presence of an amino group, another powerful activating substituent, further enhances the ring's reactivity, often leading to rapid polybromination. researchgate.netdomainofexperts.com

The regioselectivity of bromination on a substituted phenol (B47542) is dictated by the directing effects of the existing substituents. For instance, the bromination of 4-methylphenol (p-cresol) with bromine is catalyzed by carboxylate anions in aqueous solutions. cdnsciencepub.comresearchgate.net A highly selective process for the synthesis of 2-bromo-4-methylphenol (B149215) involves the oxidative bromination of 4-methylphenol using an HBr–H₂O₂ system in a two-phase liquid system, achieving 99.6% selectivity at 89% conversion. acs.orgacs.org

When dealing with aminophenols, the reaction is more complex. The amino group is slightly more activating than the hydroxyl group, but its basicity can lead to protonation in acidic media, forming an electron-withdrawing and meta-directing ammonium (B1175870) (-NH₃⁺) group. researchgate.netdomainofexperts.com This complicates selectivity. Therefore, for a precursor like 2-amino-4-methylphenol (B1222752), direct bromination would likely lead to a mixture of products with bromine on the aromatic ring.

Table 1: Reagents for Electrophilic Aromatic Bromination of Phenols

| Reagent/System | Typical Conditions | Selectivity Notes | Reference(s) |

|---|---|---|---|

| Br₂ in H₂O | Aqueous solution | Highly activating, often leads to polybromination (e.g., 2,4,6-tribromophenol (B41969) from phenol). researchgate.net | researchgate.net |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or silica (B1680970) gel | Generally provides higher regioselectivity, often favoring the para position. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| HBr / H₂O₂ | Two-phase system (e.g., water/ethylenedichloride) | Can provide high selectivity for monobromination at the ortho position of p-substituted phenols. acs.orgacs.org | acs.orgacs.org |

| Tetraalkylammonium tribromides | Various solvents | Reported to be highly para-selective for brominating phenols. researchgate.net | researchgate.net |

Radical Bromination Approaches for Methyl Group Functionalization

To achieve the target structure, the bromine atom must be introduced onto the methyl group, forming a benzylic bromide. This is accomplished via a free radical halogenation mechanism, typically using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light.

A direct radical bromination on a precursor like 2-amino-4-methylphenol is problematic. The electron-rich aromatic ring is highly susceptible to electrophilic attack by any bromine that forms, and the phenolic proton can interfere with radical reactions. A more effective strategy involves using a precursor where the aromatic ring is deactivated.

The ideal precursor is 4-methyl-2-nitrophenol (B89549) . The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, thus favoring the desired radical substitution on the benzylic methyl group. The reaction proceeds as follows:

Precursor: 4-methyl-2-nitrophenol

Reagent: N-Bromosuccinimide (NBS)

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄)

Product: 4-(bromomethyl)-2-nitrophenol

This selective functionalization of the methyl group is a critical step before the transformation of the nitro functionality.

Introduction and Transformation of Amino Functionality

With the bromomethyl group in place on a nitrophenol scaffold, the final key transformation is the introduction of the amino group at the C2 position.

Reductive Methodologies for Nitro Precursors

The reduction of an aromatic nitro group is one of the most reliable and widely used methods for preparing aromatic amines. ias.ac.in This method is highly applicable to the synthesis of this compound from its 4-(bromomethyl)-2-nitrophenol precursor. A variety of reducing agents and conditions can be employed.

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas and a metal catalyst.

Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium on carbon (Rh/C) are common. google.comchemicalbook.com

Conditions: The reaction is typically run in a solvent like ethanol (B145695), ethyl acetate (B1210297), or tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere. chemicalbook.com A specific protocol for a related compound, the reduction of 4-bromo-2-nitrophenol (B183274) to 2-amino-4-bromophenol, utilized 5% Rh/C in THF under a hydrogen atmosphere, yielding 99% of the product. chemicalbook.com

Chemical Reduction: This involves the use of metals in acidic solutions or complex metal hydrides.

Metal/Acid Systems: Tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are classic reagents for this transformation.

Complex Metal Hydrides: Sodium borohydride (B1222165) (NaBH₄), often in conjunction with a catalyst, can be used for the reduction of nitroarenes to anilines. mdpi.comnih.govnih.gov For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is frequently used as a model reaction to test the efficacy of new catalytic systems, often employing NaBH₄ as the hydrogen source. nih.govnih.govrsc.org

Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Method | Reagent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol or Ethyl Acetate solvent, room temperature, atmospheric or elevated pressure. | google.com |

| Catalytic Hydrogenation | H₂, Rh/C | Tetrahydrofuran (THF) solvent, room temperature. | chemicalbook.com |

| Chemical Reduction | Sn, HCl | Concentrated HCl, often with heating. | General textbook method |

| Chemical Reduction | Fe, HCl | Aqueous HCl or acetic acid. | General textbook method |

| Catalytic Transfer Hydrogenation | NaBH₄, Catalyst (e.g., Au, Pd, CuFe₅O₈) | Aqueous solution, room temperature. | mdpi.comnih.govrsc.org |

Direct and Indirect Amination Protocols

While nitro group reduction is the most probable route, alternative amination strategies exist.

Direct Amination: This involves the nucleophilic substitution of an aryl halide with ammonia (B1221849) or an amine equivalent. rsc.org If a precursor like 2,4-bis(bromomethyl)phenol or 2-bromo-4-(bromomethyl)phenol could be synthesized, a subsequent amination could be envisioned. However, the direct substitution of an aryl bromide with ammonia typically requires harsh conditions or, more commonly, a metal catalyst (e.g., copper in the Ullmann condensation or palladium in the Buchwald-Hartwig amination). rsc.org Given the reactivity of the benzylic bromide also present in the molecule, achieving selective amination at the ring position would be challenging.

Indirect Amination: Methods such as the Hofmann, Curtius, or Schmidt rearrangements could theoretically be used if a suitable carboxylic acid or amide precursor were available, but these routes are significantly more convoluted than the direct reduction of a readily available nitro precursor.

For the synthesis of this compound, the strategic pathway involving the radical bromination of 4-methyl-2-nitrophenol followed by the reduction of the nitro group stands out as the most chemically sound and efficient methodology.

Targeted Synthesis of this compound Isomers

The synthesis of specific isomers of this compound requires precise control over reaction conditions to ensure the desired regioselectivity. The interplay between the activating amino and hydroxyl groups on the aromatic ring, along with the directing effects of the substituents, dictates the outcome of the synthetic route.

Stepwise Synthetic Pathways and Intermediate Isolation

Stepwise synthesis is a fundamental approach that allows for the isolation and purification of intermediates, providing greater control over the final product. A common strategy involves the initial bromination of a substituted phenol, followed by the introduction of the amino group or the bromomethylation of an aminophenol.

One plausible pathway begins with 4-bromophenol. The hydroxyl group directs electrophilic substitution to the ortho and para positions. To achieve the desired 2-amino substitution, the phenol can first be nitrated to form 4-bromo-2-nitrophenol. Subsequent reduction of the nitro group, often accomplished with reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation, yields 2-amino-4-bromophenol. chemicalbook.com The final step involves the introduction of the bromomethyl group. This can be achieved through a variety of methods, including reaction with formaldehyde (B43269) and hydrobromic acid.

Alternatively, starting with 2-amino-4-methylphenol, a direct bromination of the methyl group can be challenging without affecting the aromatic ring. Therefore, protection of the amino and hydroxyl groups is often necessary before proceeding with radical bromination of the methyl group using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. Subsequent deprotection would then yield the target compound.

A documented synthesis of a related compound, 2-(2-amino-5-bromo-benzoyl)pyridine, utilizes 4-bromo-2-(bromomethyl)phenol as a starting material. google.com This indicates that synthetic routes producing this intermediate are established. The synthesis involves protecting the hydroxyl group of 4-bromo-2-(bromomethyl)phenol with (2-methoxyethoxy)methyl chloride (MEMCl) before further transformations. google.com

One-Pot Reaction Strategies for Enhanced Efficiency

One-pot syntheses are increasingly favored in organic chemistry due to their efficiency, reduced waste generation, and shorter reaction times. For the synthesis of complex molecules derived from aminophenols, multi-component reactions under microwave irradiation have been shown to be effective. researchgate.net While a specific one-pot synthesis for this compound is not prominently documented, the principles of one-pot reactions can be applied.

For instance, a one-pot approach could potentially involve the simultaneous or sequential addition of reagents to a starting material like 2-aminophenol (B121084). This might entail a directed bromination followed by a hydroxymethylation and subsequent conversion of the hydroxyl group to a bromide in a single reaction vessel. However, controlling the regioselectivity and preventing side reactions in such a setup would be a significant challenge. The development of such a process would rely on carefully optimized reaction conditions and potentially the use of specific catalysts to direct the transformations.

Catalytic Systems and Their Influence on Reaction Efficiency

Catalysis plays a pivotal role in modern organic synthesis, often improving reaction rates, yields, and selectivity. In the synthesis of this compound and its precursors, various catalytic systems can be employed.

For the reduction of a nitro group to an amine, as in the conversion of 4-bromo-2-nitrophenol to 2-amino-4-bromophenol, catalytic hydrogenation is a common and efficient method. Catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) are frequently used under a hydrogen atmosphere. chemicalbook.com

In reactions involving the formation of the bromomethyl group, Lewis acids or radical initiators can act as catalysts. For instance, the bromination of a methyl group using N-bromosuccinimide is often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).

Furthermore, the use of metal catalysts in cross-coupling reactions to build more complex molecules from bromo-substituted phenols is widespread. While not directly for the synthesis of the target compound itself, catalysts like copper(I) iodide (CuI) and palladium complexes are essential for subsequent reactions involving the bromine atom on the aromatic ring. lookchem.com The efficiency of these catalytic systems can be influenced by the choice of ligands, solvents, and reaction temperature. Research into novel catalytic systems, including the use of ruthenium complexes, continues to expand the toolkit for organic chemists, offering greener and more efficient synthetic routes. arabjchem.org

Advanced Purification Techniques in Organic Synthesis

The isolation of a pure compound from a reaction mixture is a critical step in organic synthesis. For a polar molecule like this compound, a combination of purification techniques is often necessary.

Crystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble. For aminophenols, solvent systems involving water, ethanol, or mixtures thereof are often employed.

Column Chromatography: This is a highly versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For a moderately polar compound like this compound, silica gel would be a suitable stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely be effective in eluting the desired compound from the column, separating it from less polar starting materials and more polar byproducts.

Solid-Phase Extraction (SPE): This technique is particularly useful for sample preparation and purification. For polar compounds like chlorophenols, SPE cartridges with materials like styrene (B11656) divinylbenzene (B73037) copolymer have been used to extract them from aqueous solutions. ulisboa.pt A similar approach could be adapted for the purification of this compound, especially for removing it from dilute reaction mixtures.

The purity of the final product is typically assessed by a combination of chromatographic and spectroscopic methods.

Spectroscopic and Chromatographic Methods for Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for assessing the purity of a compound and can also be used for preparative purification. For a polar analyte like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol (B129727) would be appropriate. ulisboa.ptmyfoodresearch.com The retention time of the compound is a characteristic property under specific chromatographic conditions.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₈BrNO), the expected molecular weight is approximately 201.99 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), resulting in two molecular ion peaks with a mass difference of two units. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility. science.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for determining the precise structure of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, the amino protons, and the hydroxyl proton. The chemical shifts, integration values, and coupling patterns of these signals would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon atoms in the molecule, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, C-H stretches of the aromatic ring and methylene group, C=C stretches of the aromatic ring, and the C-Br stretch.

Reactivity and Mechanistic Investigations of 2 Amino 4 Bromomethyl Phenol

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group attached to the phenolic ring of 2-Amino-4-(bromomethyl)phenol is a primary benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution reactions. Benzylic halides are notably reactive because the benzene (B151609) ring can stabilize the transition states of both S_N1 and S_N2 reactions. ucalgary.caspcmc.ac.in

S_N2 Pathways with Diverse Nucleophiles

Primary benzylic halides, such as the bromomethyl group in the target molecule, typically favor the S_N2 (Substitution Nucleophilic Bimolecular) pathway. ucalgary.ca This mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

The reactivity of the bromomethyl group in this compound in S_N2 reactions is enhanced by the adjacent benzene ring, which can stabilize the transition state through π-orbital overlap. spcmc.ac.in A wide variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Common nucleophiles that readily participate in S_N2 reactions with benzylic bromides include:

Oxygen nucleophiles: Hydroxide (B78521) ions, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.

Nitrogen nucleophiles: Ammonia (B1221849), primary amines, and secondary amines to yield primary, secondary, and tertiary amines. researchgate.net

Sulfur nucleophiles: Thiols and thiolates, which are excellent nucleophiles for forming thioethers.

Carbon nucleophiles: Cyanide ions and enolates, which allow for the extension of the carbon skeleton.

The general scheme for the S_N2 reaction at the bromomethyl group can be represented as follows:

Interactive Data Table: Examples of S_N2 Reactions with this compound

| Nucleophile (Nu⁻) | Product | Product Class |

| OH⁻ | 2-Amino-4-(hydroxymethyl)phenol | Benzyl (B1604629) Alcohol |

| CH₃O⁻ | 2-Amino-4-(methoxymethyl)phenol | Benzyl Ether |

| CN⁻ | (3-Amino-4-hydroxyphenyl)acetonitrile | Benzyl Cyanide |

| NH₃ | 2-Amino-4-(aminomethyl)phenol | Benzylamine |

| CH₃S⁻ | 2-Amino-4-((methylthio)methyl)phenol | Thioether |

While the S_N2 pathway is generally preferred for primary benzylic halides, an S_N1 mechanism can become competitive under certain conditions, such as in the presence of a polar, protic solvent and a weak nucleophile. This is due to the resonance stabilization of the resulting benzyl carbocation. study.comquora.com Electron-donating groups on the ring can further stabilize this carbocation, potentially increasing the rate of S_N1 reactions. doubtnut.com

Formation of Carbon-Heteroatom Bonds

The S_N2 reactivity of this compound is particularly useful for the synthesis of derivatives containing new carbon-heteroatom bonds. The displacement of the bromide allows for the introduction of oxygen, nitrogen, and sulfur functionalities.

For instance, the reaction with sodium alkoxides (NaOR) in an appropriate solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) would readily produce the corresponding benzyl ether derivatives. Similarly, reaction with primary or secondary amines can be used to synthesize substituted benzylamines. researchgate.net These reactions are fundamental in building more complex molecular architectures from the this compound scaffold.

Electrophilic Aromatic Substitution on the Phenolic Ring

Regioselectivity and Steric/Electronic Directing Effects of Substituents

The phenolic ring of this compound contains three substituents: an amino group (-NH₂), a hydroxyl group (-OH), and a bromomethyl group (-CH₂Br). The -NH₂ and -OH groups are powerful activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS). pressbooks.pubchemistrysteps.com The bromomethyl group is a weakly deactivating group.

The directing effects of the -NH₂ and -OH groups are a result of their ability to donate electron density to the benzene ring through resonance. pressbooks.pubquora.com This donation of electron density is most pronounced at the ortho and para positions relative to the substituent, making these positions more nucleophilic and thus more reactive towards electrophiles. libretexts.org

In this compound, the positions on the ring are numbered as follows:

Position 1: -OH

Position 2: -NH₂

Position 3: Unsubstituted

Position 4: -CH₂Br

Position 5: Unsubstituted

Position 6: Unsubstituted

The powerful activating and ortho-, para-directing effects of the -OH and -NH₂ groups will dominate the regioselectivity of EAS reactions. leah4sci.commasterorganicchemistry.com The possible positions for electrophilic attack are C3, C5, and C6.

Position C6: This position is ortho to the -OH group and meta to the -NH₂ group.

Position C3: This position is ortho to the -NH₂ group and meta to the -OH group.

Position C5: This position is ortho to the -CH₂Br group, meta to the -OH group, and para to the -NH₂ group.

Considering the combined directing effects:

The -OH group directs ortho and para. The para position is occupied by the -NH₂ group. It strongly directs to position C6.

The -NH₂ group directs ortho and para. The ortho position (C3) and the para position (C5) are potential sites.

Between the -OH and -NH₂ groups, the amino group is generally a stronger activating group. Therefore, the positions ortho and para to the amino group (C3 and C5) are highly activated. The hydroxyl group strongly activates the C6 position. The final regioselectivity will be a balance of these electronic effects and steric hindrance from the existing substituents. Attack at C3 and C5 is electronically favored by the amino group, while attack at C6 is favored by the hydroxyl group. Steric hindrance at C3 (between -NH₂ and -OH) and C5 (next to the -CH₂Br group) might influence the outcome, potentially favoring substitution at the less hindered C6 position under certain conditions.

Transformations Involving the Amino Group

The amino group of this compound is a nucleophilic center and can undergo various chemical transformations, most notably acylation and alkylation. Given the presence of the phenolic hydroxyl group, which is also nucleophilic, selective reaction at the amino group is a key consideration. Generally, the amino group is a better nucleophile than the hydroxyl group. quora.com

Acylation and Alkylation Reactions

Acylation: The amino group can be selectively acylated in the presence of the phenolic hydroxyl group. This chemoselectivity is due to the greater nucleophilicity of the nitrogen atom compared to the oxygen atom in aminophenols. quora.com The reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base neutralizes the acid byproduct and prevents protonation of the amino group. acs.orgacs.org

For example, the reaction of this compound with acetic anhydride would be expected to selectively form N-(3-(bromomethyl)-4-hydroxyphenyl)acetamide.

Alkylation: Selective N-alkylation of aminophenols can also be achieved. umich.edu One common method involves a two-step, one-pot procedure where the aminophenol is first condensed with an aldehyde to form a Schiff base (imine), which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. researchgate.net This method effectively protects the amino group as an imine, allowing for selective alkylation. researchgate.net Direct alkylation with alkyl halides can lead to mixtures of N-alkylated, O-alkylated, and polyalkylated products, making it a less desirable approach for achieving selectivity. google.com

Interactive Data Table: Selective Transformations of the Amino Group

| Reaction Type | Reagent(s) | Expected Major Product |

| Acylation | Acetic Anhydride, Pyridine (B92270) | N-(3-(bromomethyl)-4-hydroxyphenyl)acetamide |

| Alkylation | 1. Benzaldehyde2. Sodium Borohydride | 2-(Benzylamino)-4-(bromomethyl)phenol |

Cyclocondensation and Heterocyclic Annulation

The presence of both an amino group and a reactive benzylic bromide functionality makes this compound a prime candidate for intramolecular and intermolecular cyclocondensation and annulation reactions to form various heterocyclic systems. The amino group can act as a nucleophile, while the bromomethyl group serves as an electrophile, facilitating the construction of nitrogen-containing rings.

One potential pathway involves an initial reaction where the amino group displaces the bromine atom of another molecule of this compound, leading to a dimer which can then undergo further cyclization. More commonly, this compound can react with other bifunctional molecules to construct heterocyclic scaffolds. For instance, reaction with appropriate reagents can lead to the formation of dihydroquinazolines or other fused heterocyclic systems. While specific examples utilizing this compound are not extensively documented, the reactivity pattern is analogous to that of other 2-(aminomethyl)anilines in the synthesis of nitrogen-based heterocycles. researchgate.net

These reactions are typically catalyzed by a base to deprotonate the amino group, enhancing its nucleophilicity, or by an acid to activate a reaction partner. The choice of reaction conditions and the nature of the co-reactant dictate the structure of the resulting heterocyclic product.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical modifications, including oxidation, etherification, and esterification.

The aminophenol moiety is susceptible to oxidation. The oxidation of 2-aminophenols, often catalyzed by metal complexes or enzymes, is a well-established route for the synthesis of phenoxazinones. iitkgp.ac.inrsc.org In the case of this compound, oxidation under appropriate conditions would likely lead to the formation of a dimeric phenoxazinone structure through a multi-step process involving the formation of phenoxyl radicals.

The general reactivity of the phenolic hydroxyl group also includes electrophilic aromatic substitution, where the hydroxyl and amino groups act as powerful activating and ortho-, para-directing groups. However, the presence of the bromomethyl group and the substitution pattern of the starting material will influence the regioselectivity of such reactions.

The phenolic hydroxyl group can be readily converted into ethers and esters through various established methods.

Etherification: Williamson ether synthesis is a common method for the etherification of phenols. This involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | K2CO3 | DMF | 2-Amino-4-(bromomethyl)-1-methoxybenzene |

| Benzyl bromide | NaH | THF | 2-Amino-1-(benzyloxy)-4-(bromomethyl)benzene |

Esterification: The phenolic hydroxyl group can be acylated to form esters using acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. Alternatively, Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) are generally not effective for phenols. However, direct esterification with carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The synthesis of amino acid esters of phenols has been explored as a strategy for creating prodrugs. nih.gov A general method for the esterification of a similar compound, 2-hydroxy-4-amino-benzoic acid, with phenols has been described using phosphorus pentoxide as a condensing agent. google.com

| Acylating Agent | Base/Catalyst | Solvent | Product |

| Acetyl chloride | Pyridine | CH2Cl2 | 4-(Aminomethyl)-3-hydroxyphenyl acetate (B1210297) |

| Benzoic acid | DCC | CH2Cl2 | 4-(Aminomethyl)-3-hydroxyphenyl benzoate |

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org The aryl bromide functionality that could be generated from the amino group via diazotization, or the bromomethyl group itself, can participate in such reactions.

While the bromomethyl group is more susceptible to nucleophilic substitution, the aromatic ring of this compound can be halogenated to introduce a site for palladium-catalyzed cross-coupling. More directly, the existing amino group can be converted to a more suitable leaving group for these reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. masterorganicchemistry.com If this compound were converted to an aryl halide (e.g., 2-bromo-4-(bromomethyl)phenol), it could react with various boronic acids to form biaryl compounds.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. organic-chemistry.org This would allow for the introduction of alkenyl substituents onto the aromatic ring.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. acsgcipr.org It is a versatile method for the synthesis of arylamines. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled. beilstein-journals.org

| Coupling Reaction | Coupling Partner | Catalyst | Ligand | Base |

| Suzuki | Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 |

| Heck | Styrene (B11656) | Pd(OAc)2 | P(o-tol)3 | Et3N |

| Buchwald-Hartwig | Aniline | Pd2(dba)3 | BINAP | NaOtBu |

Rearrangement Reactions and Intramolecular Cyclizations of this compound

The chemical structure of this compound, featuring nucleophilic amino and hydroxyl groups in proximity to an electrophilic bromomethyl group, strongly predisposes the molecule to intramolecular reactions. While specific studies detailing rearrangement reactions of this particular compound are not prevalent in the surveyed literature, its architecture is ideally suited for intramolecular cyclization, a common and synthetically valuable transformation for related o-aminophenol derivatives.

The primary intramolecular reaction anticipated for this compound is a cyclization event leading to the formation of a heterocyclic ring system. This process is driven by the favorable proximity of the reactive functional groups, which facilitates the formation of a six-membered ring, a thermodynamically stable arrangement.

The most probable intramolecular cyclization of this compound involves the nucleophilic attack of either the amino group or the phenolic hydroxyl group on the electrophilic carbon of the bromomethyl moiety. This reaction typically proceeds via an SN2 mechanism, resulting in the displacement of the bromide ion and the formation of a new carbon-nitrogen or carbon-oxygen bond, leading to the formation of a 3,4-dihydro-2H-1,4-benzoxazine derivative.

The regioselectivity of the cyclization, i.e., whether the nitrogen or the oxygen atom acts as the primary nucleophile, can be influenced by the reaction conditions. In the presence of a base, the phenolic proton is readily removed to form a more nucleophilic phenoxide ion, which can then readily attack the bromomethyl group. Alternatively, the amino group can also act as a nucleophile, particularly under neutral or slightly acidic conditions. However, intramolecular cyclization of o-aminophenols with electrophiles commonly leads to the formation of benzoxazine (B1645224) derivatives through the initial attack of the more nucleophilic amine.

A plausible and dominant intramolecular cyclization pathway for this compound is the formation of 6-bromo-3,4-dihydro-2H-1,4-benzoxazine. This transformation is expected to occur under thermal conditions or in the presence of a non-nucleophilic base, which facilitates the removal of hydrobromic acid.

The proposed mechanism for this intramolecular cyclization is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group.

Transition State: A five-membered transition state is formed, leading to the formation of a new C-N bond and the simultaneous breaking of the C-Br bond.

Proton Transfer and Ring Closure: Subsequent proton transfer and ring closure involving the phenolic hydroxyl group would lead to the stable 3,4-dihydro-2H-1,4-benzoxazine ring system. However, a more direct pathway involves the initial N-alkylation followed by deprotonation of the resulting ammonium (B1175870) salt to yield the final product.

While specific experimental data for the cyclization of this compound is not available in the reviewed literature, the conditions for similar intramolecular cyclizations of related o-halomethylaminophenols typically involve heating the compound in a suitable solvent, often with the addition of a base to neutralize the HBr formed during the reaction.

Table 1: Plausible Conditions and Products for the Intramolecular Cyclization of this compound

| Entry | Reactant | Conditions | Plausible Product |

| 1 | This compound | Heat in a high-boiling solvent (e.g., DMF, DMSO) | 6-bromo-3,4-dihydro-2H-1,4-benzoxazine |

| 2 | This compound | Base (e.g., K₂CO₃, NaH) in an aprotic solvent (e.g., THF, Acetonitrile) | 6-bromo-3,4-dihydro-2H-1,4-benzoxazine |

It is important to note that while rearrangement reactions are a significant class of transformations in organic chemistry, there is no direct evidence in the surveyed literature to suggest that this compound undergoes significant rearrangement reactions under typical conditions. The propensity for intramolecular cyclization to form a stable heterocyclic system is the dominant and expected reactive pathway for this molecule.

Derivatization Strategies for Functional Diversification

Modification at the Bromomethyl Site

The bromomethyl group is a highly versatile handle for chemical modification. The bromine atom, being a good leaving group, activates the benzylic carbon for nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of functional moieties.

The electrophilic benzylic carbon of 2-Amino-4-(bromomethyl)phenol is susceptible to attack by a range of nucleophiles. This facilitates the straightforward introduction of various functional groups, significantly altering the compound's chemical properties.

Azido Group Introduction: The reaction with sodium azide (B81097) (NaN3) in a polar aprotic solvent, such as dimethylformamide (DMF), typically results in the formation of the corresponding azidomethyl derivative. This reaction is a cornerstone for introducing a nitrogen-rich functional group that can subsequently be used in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, or be reduced to a primary amine.

Cyano Group Introduction: Nucleophilic substitution with cyanide ions, commonly from sodium or potassium cyanide, replaces the bromine atom to yield a cyanomethyl derivative. This reaction extends the carbon chain by one atom and introduces a nitrile group, which is a valuable synthetic intermediate. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems.

Other Nucleophilic Substitutions: A variety of other nucleophiles can be employed to displace the bromide. For instance, reaction with thiolate anions (RS-) can produce thioethers, while reaction with carboxylate salts can yield esters. These modifications allow for fine-tuning of the molecule's steric and electronic properties. The use of fluorescent labels like 4-methylcoumarin (B1582148) via its carboxylate form is also a common strategy. nih.gov

Table 1: Examples of Nucleophilic Substitution at the Bromomethyl Site This table is illustrative of typical reactions for a bromomethylphenol scaffold.

| Nucleophile | Reagent Example | Product Functional Group | Potential Subsequent Transformation |

|---|---|---|---|

| Azide (N3-) | Sodium Azide (NaN3) | Azidomethyl (-CH2N3) | Reduction to amine, Cycloaddition (Click Chemistry) |

| Cyanide (CN-) | Potassium Cyanide (KCN) | Cyanomethyl (-CH2CN) | Hydrolysis to carboxylic acid, Reduction to amine |

| Thiolate (RS-) | Sodium thiomethoxide (NaSCH3) | Thioether (-CH2SR) | Oxidation to sulfoxide (B87167) or sulfone |

| Carboxylate (RCOO-) | Sodium Acetate (B1210297) (CH3COONa) | Ester (-CH2OOCR) | Hydrolysis to alcohol |

While the term "Mannich reaction" classically refers to the aminoalkylation of a carbon atom adjacent to a carbonyl group, the synthesis of aminomethyl derivatives from this compound is more accurately described as a direct nucleophilic substitution. wikipedia.orgorganic-chemistry.org In this context, primary or secondary amines act as nucleophiles, attacking the electrophilic benzylic carbon and displacing the bromide ion. This reaction provides a direct route to a wide range of aminomethyl derivatives.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide (HBr) formed as a byproduct, thereby preventing the protonation of the amine reactant. The choice of amine dictates the nature of the resulting aminomethyl group, allowing for the introduction of various alkyl or aryl substituents. These reactions are fundamental in medicinal chemistry for creating analogues of biologically active compounds. nih.gov

Functionalization of the Aromatic Amino Group

The primary aromatic amino group (-NH2) is a key site for derivatization, enabling the formation of amides, ureas, thioureas, and Schiff bases. These transformations can significantly impact the molecule's biological activity and physicochemical properties.

Amides: The amino group can be readily acylated to form amides. organic-chemistry.orgexlibrisgroup.com This is typically achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the HCl or carboxylic acid byproduct. The reaction is generally robust and allows for the introduction of a vast array of acyl groups.

Ureas: Substituted ureas are synthesized by reacting the amino group with isocyanates (R-N=C=O). nih.govplu.mx This addition reaction is usually efficient and proceeds without the need for a catalyst, yielding the corresponding N,N'-disubstituted urea (B33335) derivative.

Thioureas: Similarly, the reaction of the amino group with isothiocyanates (R-N=C=S) provides thiourea (B124793) derivatives. beilstein-journals.orgresearchgate.netnih.gov Thioureas are structurally analogous to ureas and are important pharmacophores in various drug molecules. Mechanochemical methods have also been shown to be effective for the synthesis of ureas and thioureas. beilstein-journals.org

Table 2: Derivatization of the Aromatic Amino Group

| Reagent Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Acyl Halide | Acetyl Chloride (CH3COCl) | Amide (-NHCOCH3) |

| Acid Anhydride (B1165640) | Acetic Anhydride ((CH3CO)2O) | Amide (-NHCOCH3) |

| Isocyanate | Phenyl Isocyanate (C6H5NCO) | Urea (-NHCONH C6H5) |

| Isothiocyanate | Phenyl Isothiocyanate (C6H5NCS) | Thiourea (-NHCSNH C6H5) |

The primary amino group readily undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by a small amount of acid and involves the removal of a water molecule. ajrconline.org The formation of the C=N double bond introduces a new point of structural diversity and can be crucial for the biological activity of the resulting molecule. researchgate.net

Schiff bases derived from aminophenols are versatile intermediates. rsc.org The imine bond can be selectively reduced, for example, using sodium borohydride (B1222165) (NaBH4), to yield a stable secondary amine. Furthermore, the presence of the phenolic hydroxyl group often allows these Schiff bases to act as ligands, forming stable complexes with various metal ions. ajrconline.org

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) offers another avenue for structural modification, primarily through reactions like etherification and esterification. nih.gov These modifications can alter the compound's acidity, polarity, and hydrogen-bonding capabilities.

Etherification: The phenolic proton can be removed by a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to produce an ether. This conversion of the hydroxyl group to an ether can be important for protecting the group during subsequent reactions or for modulating biological activity.

Esterification: Phenolic esters can be formed by reacting the hydroxyl group with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. This reaction is analogous to the acylation of the amino group but often requires different conditions for selectivity.

Silylation: For analytical purposes, such as gas chromatography, the polar hydroxyl group can be derivatized by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a less polar and more volatile silyl (B83357) ether. researchgate.netactascientific.com

Synthesis of Ethers and Esters for Structural Variation

The phenolic hydroxyl and the amino groups of this compound are amenable to etherification and esterification, providing a straightforward route to structural diversification.

Ether Synthesis: The synthesis of ethers from the phenolic hydroxyl group typically proceeds via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The choice of the alkylating agent allows for the introduction of a wide variety of substituents, thereby modulating properties such as lipophilicity and steric bulk.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., CH₃I) | 2-Amino-4-(bromomethyl)-1-alkoxybenzene | Williamson Ether Synthesis |

| This compound | Epichlorohydrin | Glycidyl ether of this compound | Etherification |

Ester Synthesis: The phenolic hydroxyl group can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. This transformation is often catalyzed by acids or coupling agents. Similarly, the amino group can be acylated to form amides, which are isosteres of esters, further expanding the accessible chemical space. These reactions are fundamental in medicinal chemistry for the synthesis of prodrugs and for modifying the pharmacokinetic profiles of bioactive molecules.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Carboxylic Acid/Acid Chloride | Phenyl ester of this compound | Esterification |

| This compound | Acylating Agent (e.g., Acetic Anhydride) | N-acyl-2-amino-4-(bromomethyl)phenol | N-Acylation |

Multi-Site Derivatization Approaches for Complex Architectures

The presence of three distinct functional groups in this compound makes it an ideal scaffold for multi-site derivatization, enabling the construction of complex and diverse molecular architectures. By carefully selecting reaction conditions and protecting group strategies, chemists can selectively modify each functional group, leading to the synthesis of intricate molecules with tailored properties.

For instance, the bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates. This reactivity can be exploited to introduce new functionalities or to tether the molecule to solid supports for applications in combinatorial chemistry and solid-phase synthesis.

Simultaneously or sequentially, the amino and hydroxyl groups can be engaged in various transformations. The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. It can also be a key component in the synthesis of various heterocyclic systems, such as benzoxazines and benzothiazines.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to rapidly build molecular complexity from simple starting materials. This compound can serve as a valuable component in MCRs, where its multiple reactive sites can participate in a cascade of reactions to generate complex heterocyclic scaffolds in a single synthetic operation. For example, it could potentially be used in Ugi or Passerini reactions, where the amino group acts as the amine component, leading to the formation of peptide-like structures.

The interplay between the different functional groups can also lead to intramolecular cyclization reactions, affording novel heterocyclic ring systems. For example, under basic conditions, the amino group could potentially displace the bromine from the bromomethyl group to form a seven-membered ring, although this would be subject to kinetic and thermodynamic factors.

Applications of Derivatization in Analytical Methodologies

Derivatization plays a crucial role in analytical chemistry, particularly in chromatography, by enhancing the detectability and improving the separation of analytes. The functional groups of this compound and its derivatives can be exploited for such purposes.

For instance, the amino group can be derivatized with fluorescent labeling reagents, such as dansyl chloride or fluorescein (B123965) isothiocyanate (FITC), to enable highly sensitive detection in high-performance liquid chromatography (HPLC) with fluorescence detection. Similarly, the phenolic hydroxyl group can be tagged with chromophoric or fluorophoric reagents.

The bromomethyl group is particularly useful as a pre-column derivatization reagent for analytes containing nucleophilic functional groups, such as carboxylic acids, thiols, and phenols. The reaction of this compound with these analytes introduces the aminophenol moiety, which can be advantageous for several reasons:

Enhanced UV-Vis or Fluorescence Detection: The aromatic ring of the aminophenol derivative can act as a chromophore or, if appropriately substituted, a fluorophore, significantly improving detection limits.

Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of analytes, leading to better peak shapes and resolution in both gas chromatography (GC) and HPLC.

Electrochemical Detection: The aminophenol moiety is electrochemically active and can be readily oxidized. This property can be utilized for sensitive and selective detection in HPLC with electrochemical detection. The oxidation of the aminophenol derivative at a specific potential can provide an analytical signal that is proportional to the analyte concentration.

| Analytical Technique | Derivatization Strategy | Purpose |

| HPLC-Fluorescence | Labeling of the amino group with a fluorophore | Enhanced sensitivity |

| HPLC-UV/Vis | Derivatization of the phenolic hydroxyl with a chromophore | Improved detectability |

| HPLC-Electrochemical Detection | Utilization of the electroactive aminophenol moiety | Sensitive and selective detection |

| GC-MS | Silylation of the amino and hydroxyl groups | Increased volatility and improved peak shape |

Applications in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Syntheses

The strategic placement of amino, hydroxyl, and bromomethyl functional groups on the aromatic ring of 2-Amino-4-(bromomethyl)phenol makes it a highly versatile intermediate in multi-step organic synthesis. mdpi.com Each of these groups can be selectively targeted to build molecular complexity through a series of chemical transformations. The bromomethyl group, in particular, is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities, thereby extending the carbon skeleton and enabling the construction of intricate molecular frameworks.

In a typical multi-step synthesis, the amino and hydroxyl groups may be protected to allow for selective reaction at the bromomethyl position. Following the desired substitution, these protecting groups can be removed, and the amino and hydroxyl moieties can then be utilized in subsequent synthetic steps, such as acylation, alkylation, or cyclization reactions. This controlled, stepwise approach is fundamental to the synthesis of complex target molecules. derpharmachemica.com

Table 1: Functional Group Reactivity in this compound

| Functional Group | Reactivity | Potential Transformations |

| Amino (-NH2) | Nucleophilic, Basic | Acylation, Alkylation, Diazotization, Cyclization |

| Hydroxyl (-OH) | Nucleophilic, Acidic | Etherification, Esterification, O-alkylation |

| Bromomethyl (-CH2Br) | Electrophilic | Nucleophilic Substitution (e.g., with amines, thiols, cyanides) |

Precursor for Bioactive Molecules and Agrochemicals (Focus on Synthetic Routes)

The structural motif of aminophenol is present in a variety of biologically active compounds. While specific synthetic routes starting directly from this compound to commercially available pharmaceuticals or agrochemicals are not extensively documented in publicly available literature, its potential as a precursor is significant based on the reactivity of its functional groups.

The general strategy for utilizing this compound in the synthesis of bioactive molecules would involve the reaction of the bromomethyl group with a nucleophile that is part of another key fragment of the target molecule. For instance, reaction with a thiol-containing moiety could lead to the formation of a thioether linkage, a common structural feature in some pharmaceuticals. Similarly, displacement of the bromine by an amine could be a key step in the synthesis of compounds with potential biological activity.

The synthesis of certain agrochemicals, such as some classes of fungicides and herbicides, often involves the assembly of aromatic building blocks. utrgv.edu The aminophenol scaffold of this compound could serve as a core structure, with the bromomethyl group allowing for the introduction of side chains that are crucial for biological efficacy.

Integration into Polymer and Resin Systems for Material Modification

The bifunctional nature of this compound makes it a prime candidate for integration into polymer and resin systems, particularly in the synthesis of benzoxazine (B1645224) resins. Benzoxazines are a class of thermosetting phenolic resins known for their excellent thermal stability, low water absorption, and high mechanical strength. nih.gov The synthesis of benzoxazine monomers typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). jetir.orgnih.gov

This compound can act as the phenolic component in this reaction. The amino group can react with formaldehyde and another primary amine to form the oxazine (B8389632) ring, while the bromomethyl group remains available for further functionalization or for initiating polymerization. This allows for the creation of benzoxazine monomers with tailored properties. For example, the bromomethyl group can be used as a site for grafting other polymer chains or for cross-linking reactions, leading to modified phenolic resins with enhanced properties. espublisher.com

Table 2: Potential Role of this compound in Benzoxazine Resin Synthesis

| Reactant | Role |

| This compound | Phenolic component |

| Primary Amine | Amine component for oxazine ring formation |

| Formaldehyde | Carbon source for oxazine ring formation |

The resulting benzoxazine resin would possess a reactive handle (the bromo- or a substituted methyl group) that can be exploited for further material modification, such as improving flame retardancy or enhancing compatibility with other polymers in a blend.

Development of Molecular Probes and Tags

Fluorescent molecular probes and tags are essential tools for visualizing and tracking biological processes in real-time. nih.govwikipedia.org The design of such probes often involves a fluorophore (a molecule that emits light) and a recognition element that selectively binds to the target of interest. While there is no direct evidence in the searched literature of this compound being used for this purpose, its chemical structure suggests its potential as a building block in the synthesis of such probes.

The aminophenol core can be a precursor to various fluorescent scaffolds. The reactive bromomethyl group provides a convenient handle for attaching the probe to a biomolecule of interest, such as a protein or a nucleic acid, through nucleophilic substitution with a suitable functional group on the biomolecule (e.g., a thiol group on a cysteine residue). nih.gov

A general synthetic strategy would involve first constructing a fluorescent aminophenol derivative from this compound, and then utilizing the bromomethyl group (or a derivative thereof) for conjugation to a targeting moiety or directly to a biomolecule. The specific design of the probe would depend on the target and the desired fluorescent properties.

Computational and Theoretical Investigations of 2 Amino 4 Bromomethyl Phenol

Quantum Chemical Studies (e.g., DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. For 2-Amino-4-(bromomethyl)phenol, DFT calculations would provide crucial insights into its chemical behavior.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out reaction pathways, identifying transition states, and calculating activation energies. For this compound, this could be applied to understand its synthesis, degradation, or participation in further chemical reactions. For instance, the reactivity of the amino, hydroxyl, and bromomethyl groups can be assessed by modeling their interactions with various reagents. Theoretical investigations on similar substituted phenols often use DFT to predict the most likely sites of electrophilic or nucleophilic attack, thereby guiding synthetic strategies. By calculating the energy profiles of potential reaction coordinates, researchers can determine the most favorable mechanistic pathways.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

For this compound, a lower HOMO-LUMO gap would suggest higher reactivity. The distribution of HOMO and LUMO densities across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. For example, in related aminophenol derivatives, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO may be distributed across the ring and any electron-withdrawing substituents. rjpn.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 4.62 |

Note: This data is illustrative and would require specific DFT calculations for validation.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound. By simulating the motion of the molecule over time, researchers can identify stable conformers and the energy barriers between them. This is particularly relevant for understanding the flexibility of the bromomethyl group and the intramolecular interactions, such as potential hydrogen bonding between the hydroxyl and amino groups. MD simulations also provide insights into how the molecule interacts with solvents and other molecules, which can influence its reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the characterization of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing these predicted spectra with experimental data, the structural assignment of the molecule can be confirmed.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated and correlated with experimental Infrared (IR) spectra. This allows for the assignment of specific absorption bands to the vibrational modes of the functional groups, such as the O-H, N-H, and C-Br stretches. Studies on similar compounds have successfully used DFT to calculate vibrational wavenumbers. bohrium.com

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3600 - 3200 |

| N-H | Stretching | 3500 - 3300 |

| C-Br | Stretching | 600 - 500 |

Note: These are typical ranges and precise values would be obtained from specific quantum chemical calculations.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.gov This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. For this compound, this would reveal the nature and extent of hydrogen bonding (e.g., O-H···N, N-H···O), halogen bonding (involving the bromine atom), and other van der Waals forces that govern its crystal packing. nih.govnih.gov

Table 3: Representative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Substituted Phenol (B47542)

| Interatomic Contact | Percentage Contribution (%) |

| H···H | 38.0 |

| C···H/H···C | 18.5 |

| Br···H/H···Br | 13.0 |

| N···H/H···N | 11.5 |

| O···H/H···O | 10.0 |

Note: This data is adapted from a related compound nih.gov and serves as an example of the insights gained from Hirshfeld surface analysis.

Future Research Directions and Perspectives

Development of Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in the design of synthetic pathways for functionalized organic molecules. Future research should prioritize the development of environmentally benign methods for the synthesis of 2-Amino-4-(bromomethyl)phenol. Traditional synthetic routes for related compounds often rely on harsh reagents and generate significant waste. digitellinc.comrsc.org A forward-looking approach would involve exploring atom-economical reactions that minimize byproducts. ntu.edu.sg

Key areas for investigation include:

Renewable Feedstocks: Investigating the use of bio-based starting materials, such as those derived from lignin, could provide a sustainable alternative to petrochemical precursors. digitellinc.com

Eco-friendly Solvents: The replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents would significantly reduce the environmental impact of the synthesis.

Energy Efficiency: Exploring synthetic methods that proceed under milder conditions, such as ambient temperature and pressure, perhaps aided by microwave or ultrasonic irradiation, would contribute to a more sustainable process.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantage |

| Biocatalysis | Use of Renewable Feedstocks, Catalysis | High selectivity, mild reaction conditions |

| Flow Chemistry | Safer Chemistry, Real-time Analysis | Improved safety, scalability, and control |

| Solvent-free Reactions | Prevention of Waste | Reduced environmental impact, simplified purification |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is fundamental to modern organic synthesis, offering pathways to higher efficiency and selectivity. For a multifunctional compound like this compound, achieving regioselectivity during its synthesis is crucial. Future research should focus on the design and application of novel catalytic systems to control the introduction of the amino, hydroxyl, and bromomethyl groups onto the aromatic ring.

Promising catalytic approaches include:

Transition Metal Catalysis: The use of palladium, copper, or other transition metal catalysts could enable selective C-H functionalization, offering a direct route to the desired substitution pattern. mdpi.commit.edu

Organocatalysis: The development of small organic molecule catalysts could provide a metal-free alternative for the synthesis, potentially leading to improved biocompatibility and reduced environmental concerns. mdpi.com

Nanocatalysis: Employing nanocatalysts could offer advantages in terms of high surface area, enhanced reactivity, and ease of recovery and reuse, contributing to more sustainable and cost-effective processes. dntb.gov.uaresearchgate.net

| Catalyst Type | Potential Reaction | Key Benefit |

| Palladium-based catalysts | C-H Amination/Hydroxylation | High efficiency and functional group tolerance |

| Copper-based catalysts | Bromomethylation | Cost-effectiveness and unique reactivity |

| Chiral organocatalysts | Asymmetric Synthesis | Access to enantiomerically pure compounds |

Unveiling Untapped Reactivity Pathways for New Chemical Transformations

The unique combination of functional groups in this compound suggests a versatile reactivity profile that is ripe for exploration. The amino and hydroxyl groups can undergo a variety of reactions, including alkylation, acylation, and diazotization, while the bromomethyl group is a reactive handle for nucleophilic substitution. chemcess.com The interplay between these groups could lead to novel intramolecular reactions and the formation of complex heterocyclic structures.

Future investigations could focus on:

Domino and Cascade Reactions: Designing one-pot multi-step reactions initiated by one of the functional groups could lead to the efficient synthesis of complex molecules.

Ortho-Quinone Imine Intermediates: The oxidation of the aminophenol moiety could generate highly reactive ortho-quinone imine intermediates, which could participate in cycloaddition or other transformations. researchgate.net

Selective Functionalization: Developing methods for the selective reaction of one functional group in the presence of the others would be crucial for its use as a versatile building block in organic synthesis. The hydroxyl group activates the benzene (B151609) ring, making it more susceptible to electrophilic substitution at the ortho and para positions. libretexts.orgchemguide.co.uk

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For a compound like this compound, where experimental data may be limited, computational modeling can provide valuable insights and guide experimental design.

Future computational studies could include:

Reaction Pathway Prediction: Using density functional theory (DFT) and other quantum chemical methods to model potential synthetic routes and predict reaction barriers and product distributions.

Catalyst Design: Computationally screening potential catalysts for enhanced activity and selectivity in the synthesis of the target molecule.

Predictive Toxicology: In silico methods can be used to estimate the potential toxicity and environmental impact of the compound and its derivatives, aligning with the principles of green chemistry. The prediction of site selectivity in C-H functionalization reactions is an area of active research. rsc.org

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding of reaction pathways and transition states |

| Molecular Dynamics (MD) | Solvation and conformational analysis | Insights into the behavior of the molecule in different environments |

| Machine Learning | Predictive modeling of reactivity | Rapid screening of potential reactions and catalysts |

Integration into Emerging Fields of Materials Chemistry and Nanotechnology

The functional groups present in this compound make it an attractive candidate for incorporation into advanced materials. The amino and hydroxyl groups can participate in hydrogen bonding and coordination with metal ions, while the bromomethyl group can be used for covalent attachment to surfaces or polymer chains.

Potential applications in materials science and nanotechnology include:

Polymer Synthesis: The compound could be used as a monomer or a functionalizing agent for the synthesis of novel polymers with tailored properties, such as thermal stability, conductivity, or flame retardancy.

Surface Modification: The molecule could be grafted onto the surface of nanoparticles or other materials to impart specific functionalities, such as biocompatibility or catalytic activity.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling systems and functional supramolecular materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.